UV Absorption Profile Reversal: Amanin Exhibits A₂₉₅ > A₃₀₅, Unlike α-Amanitin and β-Amanitin
Amanin lacks the 6′-hydroxyl group on the tryptophan indole nucleus that is present in α-amanitin and β-amanitin. This structural deletion eliminates the characteristic hydroxy-Trp chromophore and inverts the UV absorption ratio: amanin and amaninamide display stronger absorbance at 295 nm than at 305 nm, whereas all other major amatoxins (α-, β-, γ-, ε-amanitin) show the opposite pattern (A₃₀₅ > A₂₉₅) due to the 6-hydroxyindole contribution [1]. The absorption maximum of amanin is reported at approximately 287 nm (ε₂₈₇ ≈ 16,000, pH 7.0), compared to ~305 nm for hydroxy-Trp-containing amatoxins [2]. This differential UV signature provides a rapid, non-destructive spectroscopic method for distinguishing amanin from co-occurring amatoxins in mushroom extracts and biological samples without requiring mass spectrometry [3].
| Evidence Dimension | UV absorption maximum and spectral ratio (A₂₉₅/A₃₀₅) |
|---|---|
| Target Compound Data | Amanin: λ_max ≈ 287 nm; A₂₉₅ > A₃₀₅ [2] |
| Comparator Or Baseline | α-Amanitin: λ_max ≈ 305 nm; A₃₀₅ > A₂₉₅. β-Amanitin: λ_max ≈ 305 nm; A₃₀₅ > A₂₉₅ [1] |
| Quantified Difference | Reversed UV absorbance ratio: amanin shows stronger relative absorption at 295 nm vs 305 nm; α/β-amanitin show the inverse pattern [1] |
| Conditions | UV spectrophotometry in aqueous solution (pH 7.0); λ range 240–320 nm [2] |
Why This Matters
This inverted UV profile enables unambiguous spectrophotometric discrimination of amanin from α- and β-amanitin without requiring LC-MS, reducing analytical turnaround time and cost in toxin screening workflows.
- [1] Bambauer TP, Wagmann L, Weber AA, Meyer MR. Analytical methods for amatoxins: A comprehensive review. J Pharm Biomed Anal. 2023;232:115288. Section 2.3: Indole nucleus and ultraviolet spectroscopy. View Source
- [2] Bambauer TP, Wagmann L, Weber AA, Meyer MR. Analytical methods for amatoxins: A comprehensive review. J Pharm Biomed Anal. 2023;232:115288. Lines 317-319 and 422-424. View Source
- [3] Buku A, Wieland T, Faulstich H. Amaninamide, a new toxin of Amanita virosa mushrooms. Experientia. 1980;36(1):33-34. (Descriptor of structural basis for UV difference.) View Source
